molecular formula C19H23N5O3S B4139414 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide

2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide

Cat. No. B4139414
M. Wt: 401.5 g/mol
InChI Key: AGIPKPWDYKQVCG-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is a chemical compound that has gained popularity in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is not fully understood. However, it is believed to act by modulating the activity of several neurotransmitters, including GABA, glutamate, and serotonin. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, it has been shown to enhance the activity of antioxidant enzymes and increase the levels of brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide in lab experiments include its potent therapeutic properties, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

Future research on 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide should focus on elucidating its exact mechanism of action and identifying its potential therapeutic applications. Additionally, further studies should investigate its pharmacokinetic properties and optimize its formulation for better solubility. Finally, the compound's safety and efficacy should be evaluated in clinical trials to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is a promising chemical compound with potential therapeutic properties. Its ease of synthesis, low toxicity, and potent therapeutic effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been found to exhibit neuroprotective and antidepressant properties.

properties

IUPAC Name

N-cyclohexyl-2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-2-11-23-18(14-7-6-10-16(12-14)24(26)27)21-22-19(23)28-13-17(25)20-15-8-4-3-5-9-15/h2,6-7,10,12,15H,1,3-5,8-9,11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPKPWDYKQVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
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2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
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2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
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2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
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2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
Reactant of Route 6
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide

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